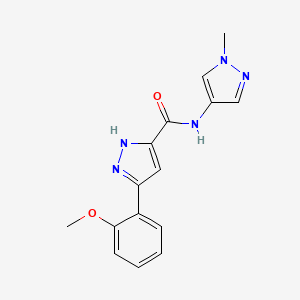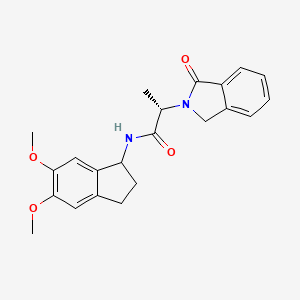
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparación Con Compuestos Similares
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a fluorine atom at the 4-position of the phenyl ring.
1-(4-chlorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide: This compound has a chlorine atom at the 4-position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C15H15N5O2 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-N-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-20-9-10(8-16-20)17-15(21)13-7-12(18-19-13)11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H,17,21)(H,18,19) |
Clave InChI |
BIUPFDFNBUXSNV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B14935200.png)
sulfanyl]methyl}furan-2-yl)methanone](/img/structure/B14935208.png)
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B14935218.png)
![1',3',5'-trimethyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1H,1'H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14935219.png)

![methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate](/img/structure/B14935244.png)
![2-(4-Hydroxyphthalazin-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14935245.png)
![N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B14935250.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B14935251.png)
![1-(2-methoxyethyl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B14935263.png)
![N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B14935268.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide](/img/structure/B14935278.png)
![1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B14935288.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B14935289.png)
